

"pseudotropine CAS number and molecular formula"

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Compound of Interest		
Compound Name:	Pseudotropine	
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An In-depth Technical Guide to Pseudotropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **pseudotropine**, a significant tropane alkaloid and a stereoisomer of tropine. This document details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. It further delves into its synthesis, both through chemical reduction of tropinone and its natural biosynthetic pathway. Detailed experimental protocols for its synthesis and analysis are provided, alongside tabulated quantitative data for its physicochemical and spectral properties. Visual diagrams of its biosynthetic pathway and a representative experimental workflow are included to facilitate a deeper understanding of this important compound.

Core Chemical and Physical Data

Pseudotropine, a derivative of tropane, is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] It serves as a crucial building block in the synthesis of various pharmacologically important compounds.

Chemical Identifiers



Identifier	Value
CAS Number	135-97-7
Molecular Formula	C ₈ H ₁₅ NO
Molecular Weight	141.21 g/mol
IUPAC Name	(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan- 3-ol
Synonyms	3β-Tropanol, ψ-Tropine, 3-Pseudotropanol

Physicochemical Properties

Property	Value
Melting Point	107-112 °C
Boiling Point	241 °C
Appearance	Solid
Solubility	Soluble in water, alcohol, and benzene

Synthesis of Pseudotropine

The synthesis of **pseudotropine** is primarily achieved through the stereoselective reduction of tropinone. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[2][3][4] This method is advantageous due to its use of an inexpensive and environmentally friendly metal catalyst.[3]

Experimental Protocol: Stereoselective Reduction of Tropinone to **Pseudotropine** via MPV Reduction



Materials:

- Tropinone
- Aluminum isopropoxide
- Anhydrous isopropanol
- Anhydrous toluene
- Sodium hydroxide solution (e.g., 1 M)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware

Procedure:

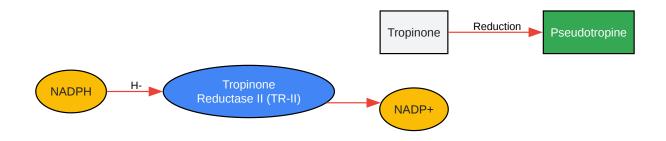
- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tropinone in anhydrous toluene.
- Addition of Reagents: Add a solution of aluminum isopropoxide in anhydrous isopropanol to the tropinone solution. The molar ratio of tropinone to aluminum isopropoxide should be optimized, but a 1:1 ratio is a common starting point.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a sodium hydroxide solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **pseudotropine** can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or a mixture of toluene and hexane) to obtain pure crystals.[5][6][7][8][9]

Biosynthesis

In nature, **pseudotropine** is synthesized from tropinone through an enzymatic reduction catalyzed by Tropinone Reductase II (TR-II).[1][10] This enzyme stereospecifically reduces the carbonyl group of tropinone to the β -hydroxyl group of **pseudotropine**.[1] In contrast, Tropinone Reductase I (TR-I) produces the α -hydroxyl isomer, tropine.[1]



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Biosynthesis of **Pseudotropine** from Tropinone.

Experimental Analysis and Characterization

The identification and quantification of **pseudotropine** can be achieved through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.



Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of tropane alkaloids like **pseudotropine**, derivatization to their trimethylsilyl (TMS) ethers is often performed to improve thermal stability and chromatographic behavior.[11][12]

Experimental Protocol: GC-MS Analysis of Pseudotropine

- 1. Sample Preparation (Derivatization):
- Dissolve a known amount of the **pseudotropine** sample in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.

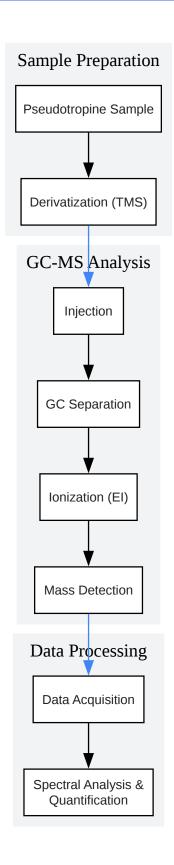






- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-550.
- 3. Data Analysis:
- The mass spectrum of the derivatized **pseudotropine** will show a characteristic fragmentation pattern.[13][14][15][16][17]
- Identification is confirmed by comparing the retention time and mass spectrum with that of a known standard.
- Quantification can be performed using an internal standard method.





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A typical workflow for the GC-MS analysis of **pseudotropine**.





Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of **pseudotropine**.[18][19][20][21][22]

¹H-NMR Spectral Data (400 MHz. CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.0	m	1H	H-3
~3.2	m	2H	H-1, H-5
~2.3	S	3H	N-CH₃
~2.1-1.5	m	8H	H-2, H-4, H-6, H-7
~1.8	br s	1H	ОН

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C-NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~65.0	C-3
~62.0	C-1, C-5
~40.0	N-CH₃
~35.0	C-2, C-4
~26.0	C-6, C-7

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry Fragmentation



The electron impact (EI) mass spectrum of **pseudotropine** exhibits a characteristic fragmentation pattern that is useful for its identification.

m/z	Proposed Fragment
141	[M]+
124	[M - OH]+
96	[M - C ₂ H ₅ O] ⁺
82	[C₅H ₈ N] ⁺ (Tropane ring fragment)
57	[C ₄ H ₉] ⁺
42	[C ₂ H ₄ N] ⁺

Conclusion

This technical guide has provided a detailed overview of **pseudotropine**, covering its fundamental chemical properties, synthesis, and analytical characterization. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The structured data tables and visual diagrams aim to facilitate a clear and comprehensive understanding of this important tropane alkaloid.

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